molecular formula C7H4ClNO B094866 3-Chloro-1,2-benzisoxazole CAS No. 16263-52-8

3-Chloro-1,2-benzisoxazole

Cat. No. B094866
Key on ui cas rn: 16263-52-8
M. Wt: 153.56 g/mol
InChI Key: INWUFXPCLZRSBH-UHFFFAOYSA-N
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Patent
US07393960B2

Procedure details

2-Hydroxy benzisoxazole 11 (1.03 gr, 6.25 mmol), triethylarnine (632 mg, 6.25 mmol) and phosphorousoxychloride (1.92 gr, 12.5 mmol) were heated in a sealed tube at 150° C. for 18 h. After this time the reaction was cooled to room temperature and diluted with ether and carefully quenched with excess ice/water. The resulting mixture was stirred for 15 min then the organic layer was washed with water (2×), brine (1×), dried with magnesium sulfate, filtered and evaporated to afford 12 as a white solid after column chromatography (hexanes/ethyl acetate, 97:3); 1H-NMR (CDCl3, 500 MHz) δ 7.65-7.63 9 m, 2H), 7.42 (dd, 1H).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
632 mg
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
O[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][N:3]=1.C(N(CC)CC)C.P(Cl)(Cl)([Cl:20])=O>CCOCC>[Cl:20][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][N:3]=1

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
OC1=NOC2=C1C=CC=C2
Name
Quantity
632 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.92 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carefully quenched with excess ice/water
WASH
Type
WASH
Details
the organic layer was washed with water (2×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NOC2=C1C=CC=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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